molecular formula C14H8Cl2O3 B1300134 4-Formylphenyl 2,4-dichlorobenzoate CAS No. 321725-88-6

4-Formylphenyl 2,4-dichlorobenzoate

Cat. No.: B1300134
CAS No.: 321725-88-6
M. Wt: 295.1 g/mol
InChI Key: HKOUIFFMHCESMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-formylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.

Chemical Reactions Analysis

4-Formylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-Formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. This interaction can alter the activity of the target protein, making it useful for studying protein function and interactions .

Comparison with Similar Compounds

Similar compounds to 4-Formylphenyl 2,4-dichlorobenzoate include:

    4-Formylphenyl benzoate: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.

    4-Formylphenyl 3,5-dichlorobenzoate: Has chlorine atoms in different positions on the benzene ring, which can affect its reactivity and interaction with molecular targets.

    4-Formylphenyl 2,4-difluorobenzoate: Contains fluorine atoms instead of chlorine, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical and biochemical applications .

Properties

IUPAC Name

(4-formylphenyl) 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-10-3-6-12(13(16)7-10)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOUIFFMHCESMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231932
Record name Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321725-88-6
Record name Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321725-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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